

# Application Notes and Protocols for Recombinant Human GIP Expression in E. coli

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For researchers, scientists, and drug development professionals, the successful expression and purification of recombinant human Gastric Inhibitory Polypeptide (GIP) in Escherichia coli is a critical step in studying its role in metabolic disorders like type 2 diabetes and obesity. This document provides a detailed methodology for producing and purifying recombinant human GIP in a bacterial expression system.

Gastric Inhibitory Polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a 42-amino acid peptide hormone secreted by K cells in the small intestine.[1] It is a key incretin hormone that potentiates glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.[2][3] The ability to produce bioactive recombinant GIP is essential for developing novel therapeutic strategies targeting the GIP receptor.

## **Data Presentation**

Successful expression and purification of recombinant human GIP can be monitored and quantified at various stages. The following tables provide an example of expected results.

Table 1: Expression and Purification Yields of Recombinant Human GIP



Purification Step	Total Protein (mg)	GIP Protein (mg)	Purity (%)
Cleared Lysate	500	25	5
Ni-NTA Flow-through	470	2	<1
Ni-NTA Wash	5	1	20
Ni-NTA Elution	15	12	>85

Table 2: Characterization of Purified Recombinant Human GIP

Parameter	Result	
Molecular Weight (SDS-PAGE)	~10.0 kDa	
Purity (SDS-PAGE)	>85%	
Identity Confirmation	Western Blot / Mass Spectrometry	
Endotoxin Level	< 1.0 EU/μg	

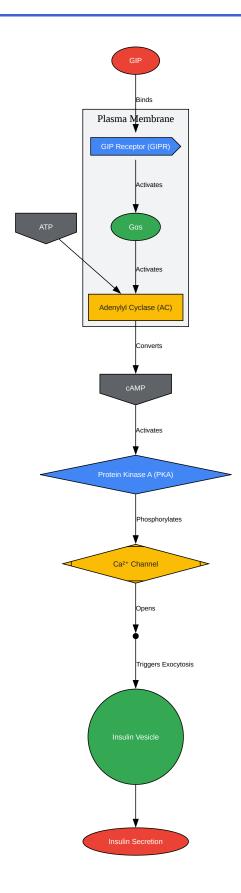
# **Experimental Workflow**

The overall workflow for the expression and purification of recombinant human GIP in E. coli is depicted below.









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## References

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